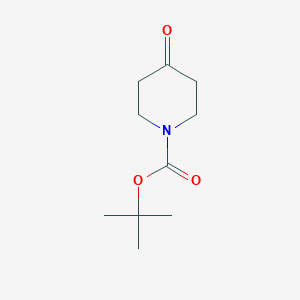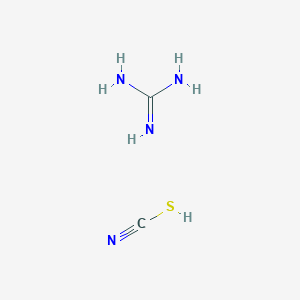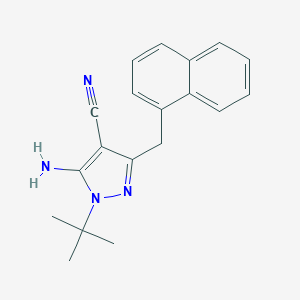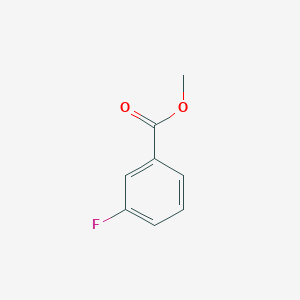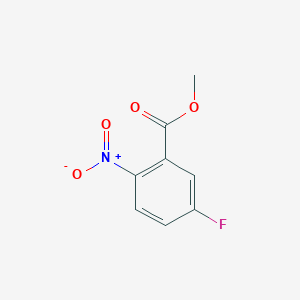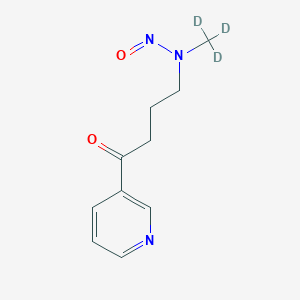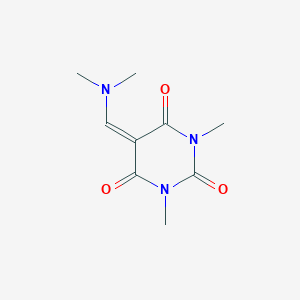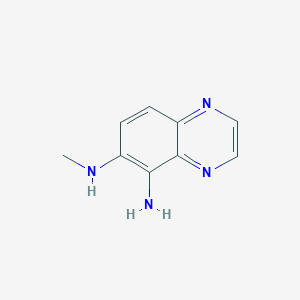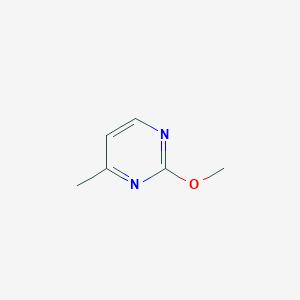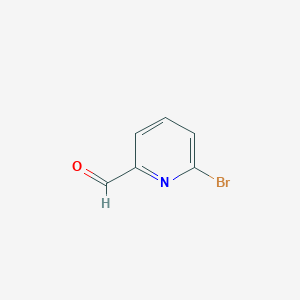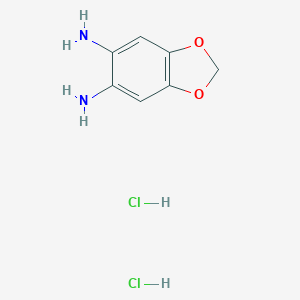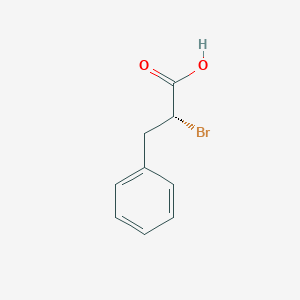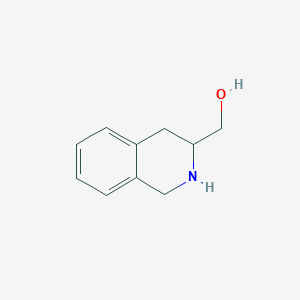
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
描述
Synthesis Analysis
The synthesis of derivatives related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” involves various strategies, including electrochemical methods and multi-component reactions. An electrocatalytic protocol allows for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, utilizing methanol as a C1 source in a cyclization reaction with 2-aminobenzamides without the need for metal catalysts or external oxidants (Liu, Xu, & Wei, 2021). Additionally, a novel one-pot sequential four-component strategy has been developed for synthesizing tetrahydroquinazolines, demonstrating the utility of methanol in facilitating these reactions without a catalyst (Shaabani et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives closely related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These analyses reveal the complex conformational behavior and structural characteristics of these molecules, highlighting the role of substituents in influencing molecular geometry and reactivity.
Chemical Reactions and Properties
Chemical transformations involving “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” derivatives showcase a wide array of reactions, including cycloadditions, nucleophilic substitutions, and electroorganic reactions. For instance, the electroorganic chemistry approach has been utilized to generate iminium ions from N,N-dimethylaniline in methanol, leading to versatile synthetic methods for tetrahydroquinolines and julolidines (Shono et al., 1982). These reactions underscore the compound’s utility as a reactive intermediate in organic synthesis.
科学研究应用
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” is used in the synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This compound is a part of a series of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives used in catalysis as ligands or their precursors .
- Methods of Application or Experimental Procedures: The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes: The result of this process is the successful synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This compound and its derivatives have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Application in Asymmetric Synthesis
- Specific Scientific Field: Asymmetric Synthesis .
- Summary of the Application: “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” is used in the asymmetric synthesis of vinylmorpholines . Vinylmorpholines are a class of organic compounds that have applications in various fields, including medicinal chemistry and materials science .
- Methods of Application or Experimental Procedures: The synthesis involves a palladium-catalyzed tandem allylic substitutions with amino alcohols . This method allows for the efficient synthesis of vinylmorpholines with high enantioselectivity .
- Results or Outcomes: The result of this process is the successful synthesis of vinylmorpholines . These compounds have potential applications in the development of new pharmaceuticals and materials .
Application in Drug Development
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” is used in the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids . These compounds are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis involves a series of chemical reactions, including the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The resulting compounds are then used in the synthesis of various pharmaceuticals .
- Results or Outcomes: The result of this process is the successful synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids . These compounds have been used in the development of treatments for various diseases, including Parkinson’s disease .
安全和危害
The safety information provided indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)2.
未来方向
The future directions for “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” are not explicitly mentioned in the search results. However, given its chemical structure and properties, it could potentially be used in the development of new synthetic methods or as a building block in the synthesis of complex molecules.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



